![molecular formula C10H8N4O B13099878 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features both benzimidazole and oxadiazole rings These structures are known for their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with hydrazine derivatives, followed by cyclization with carboxylic acids or their derivatives. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools.
作用機序
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in cell signaling pathways that promote cancer cell growth and survival. By binding to the active site of EGFR, the compound prevents its activation and subsequent signaling, leading to reduced cancer cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This compound also features a benzimidazole ring and has shown anticancer activity by inhibiting EGFR.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with antitumor properties, showing activity against various cancer cell lines.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to its combined benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with multiple biological targets, making it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8N4O/c1-6-13-14-10(15-6)9-11-7-4-2-3-5-8(7)12-9/h2-5H,1H3,(H,11,12) |
InChIキー |
RNDYHNFNAUYKSI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
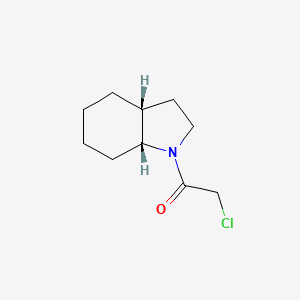
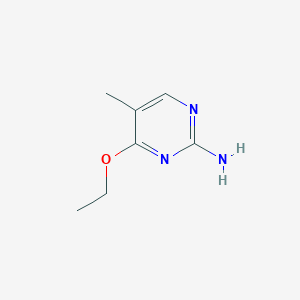
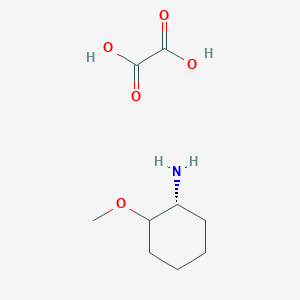

![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
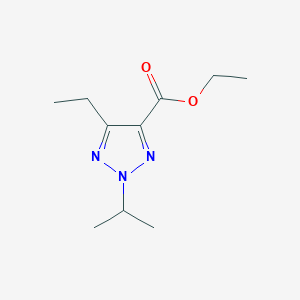
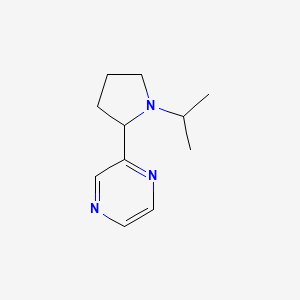
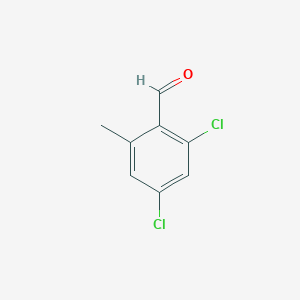
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

